molecular formula C22H24N6O2 B13948437 tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate

tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate

Cat. No.: B13948437
M. Wt: 404.5 g/mol
InChI Key: IIXGCYHLCIGEKM-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate (CAS: 1314357-44-2 ) is a heterocyclic molecule featuring a benzimidazole core fused with a 3-cyanopyridinyl substituent and a tert-butyl-protected piperazine moiety. Its molecular formula is C24H25N5O2, with a molecular weight of 434.47 g/mol. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTACs (proteolysis-targeting chimeras) due to its ability to engage in hydrogen bonding (via the nitrile group) and its conformational flexibility from the piperazine ring .

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

tert-butyl 4-[1-(3-cyanopyridin-2-yl)benzimidazol-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H24N6O2/c1-22(2,3)30-21(29)27-13-11-26(12-14-27)20-25-17-8-4-5-9-18(17)28(20)19-16(15-23)7-6-10-24-19/h4-10H,11-14H2,1-3H3

InChI Key

IIXGCYHLCIGEKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate generally involves:

  • Construction or introduction of the benzo[d]imidazole core.
  • Functionalization of the benzo[d]imidazole at the 2-position with a 3-cyanopyridin-2-yl substituent.
  • Attachment of the piperazine ring bearing a tert-butyl carbamate (Boc) protecting group at the nitrogen.
  • Final coupling of these fragments, often via nucleophilic substitution or palladium-catalyzed cross-coupling.

Preparation of tert-butyl 4-(pyridinyl)piperazine-1-carboxylate Intermediates

A key intermediate is the tert-butyl 4-(pyridinyl)piperazine-1-carboxylate, which can be prepared via photocatalytic coupling methods:

Step Reagents & Conditions Outcome Notes
1 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst, 2,2,6,6-tetramethylpiperidine-N-oxide, anhydrous dichloroethane, oxygen atmosphere, blue LED irradiation (10 h) Formation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate High yield (95%), environmentally friendly, avoids heavy metals and hydrogen gas

This method, from patent CN108558792B, uses visible light photocatalysis to achieve direct coupling in one step with high efficiency and selectivity, minimizing byproducts and cost.

Synthesis of Benzo[d]imidazole Derivatives

The benzo[d]imidazole core is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles under acidic or dehydrating conditions. For example:

  • Condensation of o-phenylenediamine with 3-cyanopyridine-2-carboxaldehyde or related nitrile derivatives under reflux in solvents like ethanol or 2-ethoxyethanol.
  • Use of sodium methoxide or other bases to facilitate cyclization.
  • Control of reaction atmosphere (inert gas) and temperature to avoid side reactions.

Supporting information from related heterocyclic syntheses indicates:

Step Reagents & Conditions Outcome Notes
2 N'-Hydroxybenzimidamide derivatives, sodium methoxide, diethyl carbonate, 2-ethoxyethanol, inert atmosphere, reflux Formation of substituted oxadiazolones and benzoimidazole rings CO2 release monitored, no explosive decomposition observed

This general approach can be adapted for benzo[d]imidazole formation with pyridinyl substituents.

Coupling of Piperazine and Benzo[d]imidazole Fragments

The final assembly of this compound involves coupling the piperazine intermediate with the benzo[d]imidazole derivative:

  • Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to link the benzo[d]imidazole nitrogen (1-position) to the piperazine nitrogen.
  • Use of suitable bases (e.g., potassium carbonate), solvents (e.g., DMF, dioxane), and ligands to optimize coupling efficiency.
  • Protection of piperazine nitrogen as tert-butyl carbamate to enhance selectivity and facilitate purification.

Purification and Characterization

  • Purification is commonly achieved by column chromatography on silica gel using gradients of ethyl acetate/hexanes or dichloromethane/methanol.
  • Final product typically isolated as a colorless to off-white solid.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Materials Conditions Catalyst/ Reagents Yield Notes
1 Photocatalytic coupling 2-aminopyridine + piperazine-1-tert-butyl formate Blue LED, O2, DCE solvent, 10 h Acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide 95% Metal-free, green chemistry approach
2 Benzo[d]imidazole formation o-phenylenediamine + 3-cyanopyridine-2-carboxaldehyde Reflux, 2-ethoxyethanol, inert atmosphere Sodium methoxide, diethyl carbonate Variable Controlled cyclization, CO2 release monitored
3 Coupling (N-arylation) tert-butyl 4-(pyridinyl)piperazine + benzo[d]imidazole derivative Pd catalyst, base, DMF or dioxane, 80-110°C Pd(0) catalyst, ligand, K2CO3 Moderate to high Requires optimization for selectivity

Research Findings and Considerations

  • The photocatalytic method described in patent CN108558792B represents a significant advancement for preparing tert-butyl 4-(pyridinyl)piperazine intermediates, avoiding heavy metals and harsh conditions, thus suitable for scale-up and environmentally friendly synthesis.
  • The benzo[d]imidazole core synthesis is well-established, but the presence of a 3-cyanopyridin-2-yl substituent requires careful control of reaction conditions to avoid side reactions and maintain nitrile integrity.
  • Coupling strategies must balance reactivity and selectivity, with protecting groups like tert-butyl carbamate playing a critical role in directing reactions and simplifying purification.
  • No direct literature source was found describing the exact one-pot synthesis of the full target compound, indicating that the synthesis is likely performed via stepwise assembly of intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine or benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like cyanide ions or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, while the piperazine ring can enhance solubility and bioavailability. The cyanopyridine group may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Benzimidazole Core

4-Cyanobenzyl Substituents
  • tert-butyl 4-((1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate (13d): Structure: Replaces the 3-cyanopyridinyl group with a 4-cyanobenzyl substituent and uses a piperidine ring instead of piperazine. Synthesis: 60% yield, purity 98% (HPLC, tR = 2.673 min) .
Difluoromethyl and Triazine Modifications
  • tert-butyl 4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate (47): Structure: Incorporates a difluoromethyl group on benzimidazole and a triazine-morpholine scaffold. Synthesis: Quantitative yield via coupling reactions in THF . Impact: The electron-withdrawing difluoromethyl group may stabilize the molecule against metabolic oxidation, while the triazine ring introduces π-stacking capabilities.

Piperazine/Piperidine Ring Modifications

Methylated Piperazine Derivatives
  • tert-butyl (R)-4-(1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)-2-methylpiperazine-1-carboxylate (56e): Structure: Features a methyl group on the piperazine ring (R-configuration). Synthesis: 72% yield under microwave irradiation .
Dichlorobenzyl and 3-Methylpiperazine
  • tert-butyl 4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-methylpiperazine-1-carboxylate :
    • Structure : Contains dichlorobenzyl and 3-methylpiperazine groups.
    • Molecular Weight : 475.4 g/mol .
    • Impact : Chlorine atoms increase electronegativity, favoring interactions with hydrophobic protein pockets.

Functional Group Additions

Brominated Pyridine Analogs
  • tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6): Structure: Bromine substituent at the pyridine 5-position. Synthesis: Prepared via N-bromosuccinimide (NBS) bromination (3 h, rt) . Utility: Acts as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).
Pyrazole and Triazole Variants
  • tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) :
    • Structure : Replaces benzimidazole with a triazole-phenyl moiety.
    • Synthesis : 58% yield, purified via Si-Trisamine chromatography .
    • Impact : Triazole groups improve water solubility through hydrogen bonding.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Purity (%) Notable Properties
Target Compound (1314357-44-2) 3-cyanopyridinyl, piperazine 434.47 N/A N/A Flexible, nitrile H-bond acceptor
13d 4-cyanobenzyl, piperidine ~437.5 60 98 High lipophilicity
47 Difluoromethyl, triazine-morpholine ~551.5 Quant. >95 Metabolic stability
56e 2-methylpiperazine (R) ~450.5 72 N/A Restricted conformation
1420999-56-9 3,4-dichlorobenzyl, 3-methylpiperazine 475.4 N/A N/A Enhanced hydrophobicity
6 5-bromo-3-cyanopyridinyl ~453.3 N/A N/A Cross-coupling intermediate

Research Implications

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., 56e ) reduces reaction times compared to traditional methods.
  • Biological Relevance : The nitrile group in the target compound may mimic ATP’s adenine in kinase binding pockets, while dichlorobenzyl analogs could target parasitic proteases (e.g., in malaria ).
  • Physicochemical Trade-offs : Piperidine derivatives (e.g., 13d ) sacrifice solubility for membrane permeability, whereas triazole-containing analogs balance both.

Biological Activity

The compound tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O2C_{17}H_{23}N_{3}O_{2}, with a molecular weight of approximately 301.38 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design due to its ability to modulate various biological targets.

Research indicates that piperazine derivatives often interact with neurotransmitter systems, particularly those involving acetylcholine. For instance, studies have shown that certain piperazine compounds can act as inhibitors of acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Antitumor Activity

Recent studies have evaluated the antitumor potential of piperazine derivatives, including those similar to this compound. Compounds exhibiting structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from piperazine frameworks were tested against human cancer cell lines and showed promising results in inhibiting cell proliferation .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been explored. Research has indicated that these compounds possess antibacterial and antifungal activities. In particular, studies involving related piperazine compounds have reported effective inhibition against bacterial strains and fungal pathogens .

Case Studies

StudyFindings
Varadaraju et al. (2013)Identified several piperazine derivatives as potent AChE inhibitors through molecular docking studies, suggesting their potential in treating neurodegenerative diseases .
Synthesis Study (2011)Evaluated the antitumor and antimicrobial activities of newly synthesized 6-substituted piperazines, revealing significant cytotoxicity against cancer cells and effectiveness against bacterial strains .
Docking Studies (2023)Highlighted interactions between piperazine derivatives and target proteins, emphasizing the role of specific functional groups in enhancing binding affinity and biological activity .

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